molecular formula C15H11ClN2O B1669307 N-(2-chlorophenyl)-1H-indole-3-carboxamide CAS No. 61788-27-0

N-(2-chlorophenyl)-1H-indole-3-carboxamide

Cat. No. B1669307
CAS RN: 61788-27-0
M. Wt: 270.71 g/mol
InChI Key: OYUBLAUHKNUTEB-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-1H-indole-3-carboxamide” is a compound that contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The “N-(2-chlorophenyl)” part refers to a 2-chlorophenyl group attached to the nitrogen of the indole ring. The “3-carboxamide” part indicates a carboxamide functional group attached at the 3-position of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the 2-chlorophenyl group, and the carboxamide functional group . These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding, which could influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The reactivity of “N-(2-chlorophenyl)-1H-indole-3-carboxamide” would be influenced by the various functional groups present in the molecule. For instance, the carboxamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chlorophenyl)-1H-indole-3-carboxamide” would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

1. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

  • Application Summary: This compound was developed as part of a research program to create new synthetic methods using TDAE methodology on nitroheterocyclic substrates .
  • Methods of Application: The compound was generated from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .
  • Results: The new synthetic method using TDAE allowed access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines .

2. Chloro-Substituted Salicylanilide Derivatives

  • Application Summary: These derivatives were designed to obtain efficient antibacterial compounds .
  • Methods of Application: The derivatives were obtained by microwave-assisted synthesis and their structure was proven based on FTIR and NMR spectra .
  • Results: Antimicrobial tests revealed good activity on Gram-positive bacteria and no inhibition against Gram-negative strains .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of indole derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery . Future research on “N-(2-chlorophenyl)-1H-indole-3-carboxamide” could explore its potential biological activities and develop more efficient methods for its synthesis .

properties

IUPAC Name

N-(2-chlorophenyl)-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUBLAUHKNUTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495052
Record name N-(2-Chlorophenyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1H-indole-3-carboxamide

CAS RN

61788-27-0
Record name N-(2-Chlorophenyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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